molecular formula C11H17NO2 B1584435 4-Ethoxy-3-methoxyphenethylamine CAS No. 36377-59-0

4-Ethoxy-3-methoxyphenethylamine

Cat. No.: B1584435
CAS No.: 36377-59-0
M. Wt: 195.26 g/mol
InChI Key: AFMUTJRFLRYILG-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxyphenethylamine, also known as 3-methoxy-4-ethoxyphenethylamine, is a lesser-known psychedelic drug. It belongs to the class of phenethylamines, which are compounds characterized by a phenyl ring attached to an amino group via an ethyl chain. This compound was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). The compound has a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol .

Preparation Methods

The synthesis of 4-Ethoxy-3-methoxyphenethylamine can be achieved through several routes. One common method involves the Williamson ether synthesis, where 4-(2-aminoethyl)-2-methoxyphenol reacts with chloroethane to form the desired compound. Another method involves Friedel-Crafts alkylation, where 1-ethoxy-2-methoxybenzene reacts with 2-chloroethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethoxy-3-methoxyphenethylamine undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethoxy-3-methoxyphenethylamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.

    Biology: The compound is studied for its psychoactive properties and potential effects on the nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxyphenethylamine involves its interaction with the central nervous system. It is believed to exert its effects by modulating monoamine neurotransmitter systems, similar to other phenethylamines. The compound likely targets serotonin receptors, leading to altered perception and mood. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

4-Ethoxy-3-methoxyphenethylamine is similar to other phenethylamines, such as:

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUTJRFLRYILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189904
Record name 4-Ethoxy-3-methoxybenzeneethanamine
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36377-59-0
Record name 4-Ethoxy-3-methoxybenzeneethanamine
Source CAS Common Chemistry
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Record name 4-Ethoxy-3-methoxyphenethylamine
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Record name 4-Ethoxy-3-methoxybenzeneethanamine
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Record name 36377-59-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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